Lipophilicity Enhancement: XLOGP3 3.27 vs. 1.29 for Unsubstituted 2-Chloro-5-nitropyridine
The target compound exhibits a computed octanol-water partition coefficient (XLOGP3) of 3.27 , which is over 2.5 times higher than that of 2-chloro-5-nitropyridine (LogP 1.29) [1]. This value closely matches 2-chloro-3-phenylpyridine (LogP 3.23–3.40) , confirming that the phenyl group dominates the lipophilicity profile.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLOGP3 = 3.27 |
| Comparator Or Baseline | 2-Chloro-5-nitropyridine: LogP = 1.29 (XLOGP3 equivalent) |
| Quantified Difference | ΔLogP = +1.98 (253% increase) |
| Conditions | Computed using XLOGP3 method (version 3.2.2) |
Why This Matters
Elevated LogP may enhance passive membrane permeability and blood-brain barrier penetration potential for CNS-targeted agents.
- [1] Chemsrc. (n.d.). 2-Chloro-5-nitropyridine (CAS 4548-45-2). Retrieved from https://m.chemsrc.com/en/cas/4548-45-2_1253901.html View Source
